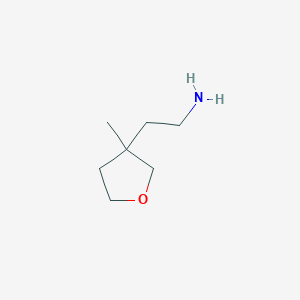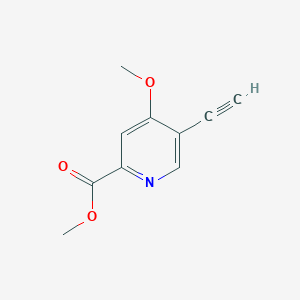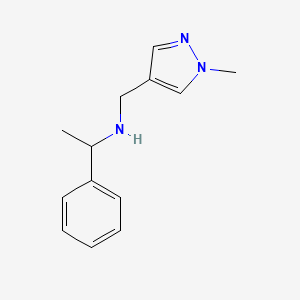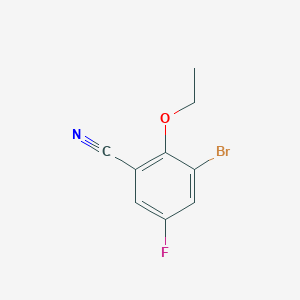
2,5-Dibromo-3-fluorotoluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dibromo-3-fluorotoluene is an organic compound with the molecular formula C7H5Br2F. It is a derivative of toluene, where two bromine atoms and one fluorine atom are substituted at the 2, 5, and 3 positions, respectively. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,5-Dibromo-3-fluorotoluene can be synthesized through several methods. One common method involves the bromination of 3-fluorotoluene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in a solvent like acetic acid at a controlled temperature to ensure selective bromination at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters ensures consistent product quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dibromo-3-fluorotoluene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions to achieve the coupling.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted toluenes can be formed.
Coupling Products: Biaryl compounds are the major products of Suzuki-Miyaura coupling reactions.
Aplicaciones Científicas De Investigación
2,5-Dibromo-3-fluorotoluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds for research purposes.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and dyes
Mecanismo De Acción
The mechanism of action of 2,5-Dibromo-3-fluorotoluene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atoms are replaced by nucleophiles, leading to the formation of new compounds. In coupling reactions, the compound forms new carbon-carbon bonds through the action of palladium catalysts .
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Dibromo-1-fluoro-3-methylbenzene
- 3,5-Dibromo-2-fluorotoluene
- 2-Bromo-3-fluorotoluene
Uniqueness
2,5-Dibromo-3-fluorotoluene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. This makes it valuable in specific synthetic applications where selective reactivity is required .
Propiedades
Fórmula molecular |
C7H5Br2F |
|---|---|
Peso molecular |
267.92 g/mol |
Nombre IUPAC |
2,5-dibromo-1-fluoro-3-methylbenzene |
InChI |
InChI=1S/C7H5Br2F/c1-4-2-5(8)3-6(10)7(4)9/h2-3H,1H3 |
Clave InChI |
OFUAPBKAKZQRIS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1Br)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![O2-tert-butyl O3-ethyl (1R,3R,4R,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B13910953.png)
![1-[(2R,4S,5R)-5-[(furan-2-ylmethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13910961.png)
![5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazol-2-YL trifluoromethanesulfonate](/img/structure/B13910962.png)
![4,5,6,7-Tetrahydrobenzo[c]thiophen-5-amine hydrochloride](/img/structure/B13910970.png)




![Sodium [2-(pyrrolidin-1-ylmethyl)phenyl]boronate](/img/structure/B13911006.png)





